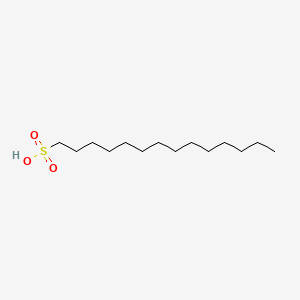1-Tetradecanesulfonic acid
CAS No.: 7314-37-6
Cat. No.: VC17966152
Molecular Formula: C14H30O3S
Molecular Weight: 278.45 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 7314-37-6 |
|---|---|
| Molecular Formula | C14H30O3S |
| Molecular Weight | 278.45 g/mol |
| IUPAC Name | tetradecane-1-sulfonic acid |
| Standard InChI | InChI=1S/C14H30O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18(15,16)17/h2-14H2,1H3,(H,15,16,17) |
| Standard InChI Key | MYOWBHNETUSQPA-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCCCCCS(=O)(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
1-Tetradecanesulfonic acid consists of a 14-carbon alkyl chain bonded to a sulfonic acid group (-SO3H). The IUPAC name, tetradecane-1-sulfonic acid, reflects its unbranched structure . Key structural features include:
| Property | Value | Source |
|---|---|---|
| Molecular formula | C14H30O3S | |
| SMILES | CCCCCCCCCCCCCCS(=O)(=O)O | |
| InChIKey | MYOWBHNETUSQPA-UHFFFAOYSA-N | |
| XLogP3 | 5.8 |
The compound’s hydrophobicity (XLogP3 = 5.8) arises from its alkyl chain, while the sulfonic acid group confers strong acidity (pKa ≈ −1) .
Physical Characteristics
1-Tetradecanesulfonic acid displays the following properties:
| Property | Value | Source |
|---|---|---|
| Melting point | 225–227°C (sodium salt) | |
| Water solubility | Miscible in hot water | |
| Appearance | White crystalline powder |
The sodium salt form (C14H31NaO3S) exhibits improved thermal stability, with decomposition initiating above 250°C .
Synthesis and Industrial Production
Nucleophilic Sulfonation
The primary synthesis route involves reacting 1-bromotetradecane with sodium sulfite (Na2SO3) under phase-transfer conditions :
-
Catalyst: Tetra-n-propylammonium bromide (4.2 g/mol)
-
Reaction time: 20 hours
-
Yield: 64%
-
Purity: ≥99.6% (after ethanol recrystallization)
Scalability Challenges
Industrial production faces hurdles in:
-
Byproduct formation: Residual bromide ions require ion-exchange purification .
-
Energy costs: Prolonged refluxing at 85°C increases operational expenses .
Applications in Modern Chemistry
Surfactant Science
As an anionic surfactant, 1-tetradecanesulfonic acid:
-
Reduces water surface tension to 32 mN/m at 0.1% concentration
-
Forms micelles with a critical micelle concentration (CMC) of 1.2 mM
Chromatographic Reagent
The sodium salt (CAS 6994-45-2) serves as an ion-pairing agent in reversed-phase HPLC:
| Application | Performance Metrics | Source |
|---|---|---|
| Cation separation | Retention factor (k) = 2.1–4.7 | |
| Peak symmetry | Asymmetry factor ≤1.3 |
Organic Synthesis
-
Acid catalyst: Facilitates esterification reactions at 80°C with 92% conversion
-
Sulfonation agent: Introduces sulfonic groups into aromatic systems
Analytical Characterization
Spectroscopic Profiles
UV-Vis absorption (1 mg/mL in H2O) :
| Wavelength (nm) | Absorbance |
|---|---|
| 210 | 0.10 |
| 220 | 0.06 |
| 260 | 0.02 |
-
S=O asymmetric stretch: 1185 cm⁻¹
-
S-O symmetric stretch: 1040 cm⁻¹
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume